molecular formula C16H22N2O B15229779 N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide

N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide

Cat. No.: B15229779
M. Wt: 258.36 g/mol
InChI Key: ILTARTRLDPBUMK-UHFFFAOYSA-N
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Description

N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide (CAS 1707563-73-2) is a chemical compound with the molecular formula C16H22N2O and a molecular weight of 258.36 . This piperidine carboxamide scaffold is of significant interest in medicinal chemistry and pharmacological research. Compounds based on the piperidine-4-carboxamide structure have been investigated as key scaffolds for the development of bioactive molecules, including positive allosteric modulators (PAMs) for central nervous system targets such as the serotonin 5-HT2C receptor . Furthermore, structurally related piperidine carboxamide analogues have demonstrated potent activity in phenotypic screens for new antimalarial therapeutics, showcasing the versatility of this chemical series . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-[(2-phenylcyclopropyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H22N2O/c19-16(13-6-8-17-9-7-13)18-11-14-10-15(14)12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2,(H,18,19)

InChI Key

ILTARTRLDPBUMK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NCC2CC2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Boc Protection and Activation

A mixture of piperidine-4-carboxylic acid (1.0 equiv) and di-tert-butyl dicarbonate (1.2 equiv) in tetrahydrofuran (THF) reacts with N-methylmorpholine (1.5 equiv) at 0°C, yielding 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-piperidine-4-COOH) in >90% yield. Activation of the carboxylic acid for amide coupling is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Representative Procedure :

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (2.47 g, 10.78 mmol) was treated with EDC·HCl (3.43 g, 17.96 mmol), HOBt (2.42 g, 17.96 mmol), and triethylamine (1.47 mL, 10.6 mmol) in DCM (25 mL) at room temperature for 5 h. The activated intermediate was directly used in subsequent coupling reactions.

Synthesis of (2-Phenylcyclopropyl)methylamine

The cyclopropane ring is constructed via [2+1] cycloaddition or transition metal-catalyzed methods.

Simmons-Smith Cyclopropanation

Styrene derivatives undergo cyclopropanation using diiodomethane and a zinc-copper couple. For example, styrene reacts with CH₂I₂/Zn(Cu) in diethyl ether to form 2-phenylcyclopropane carboxylic acid, which is reduced to the alcohol and converted to the amine via Gabriel synthesis.

Transition Metal-Catalyzed Approaches

Palladium-catalyzed couplings enable stereoselective cyclopropanation. A mixture of 2-bromostyrene (1.0 equiv), trimethylsilyldiazomethane (1.2 equiv), and Pd(OAc)₂ (5 mol%) in toluene at 80°C yields 2-phenylcyclopropane derivatives. Subsequent bromination at the methyl position (NBS, AIBN) and treatment with phthalimide/KI affords the phthalimido intermediate, which is hydrolyzed to (2-phenylcyclopropyl)methylamine.

Amide Bond Formation

Coupling Boc-piperidine-4-COOH with (2-phenylcyclopropyl)methylamine is achieved via two primary methods:

Carbodiimide-Mediated Coupling

Reagents : EDC·HCl (1.2 equiv), HOBt (1.1 equiv), DIPEA (2.0 equiv)
Solvent : DCM or THF
Yield : 70–85%

Optimized Protocol :

  • Boc-piperidine-4-COOH (1.0 equiv) is activated with EDC/HOBt in DCM at 0°C.
  • (2-Phenylcyclopropyl)methylamine (1.1 equiv) and DIPEA (2.0 equiv) are added.
  • The reaction stirs at room temperature for 12 h.
  • Boc deprotection is performed using 4 M HCl in dioxane.

Photoredox Alkylation-Cyclization

Adapting methods from radical-mediated reactions, the carboxylic acid is converted to an N-hydroxyphthalimide (NHPI) ester. Irradiation under violet light (18 W) in acetone with Cs₂CO₃ (1.2 equiv) induces single-electron transfer, forming the amide bond in 65–75% yield.

Procedure :

Boc-piperidine-4-carboxylic acid (0.2 mmol) and (2-phenylcyclopropyl)methylamine (0.8 mmol) were combined with NHPI ester (0.8 mmol) and Cs₂CO₃ (0.24 mmol) in acetone (1 mL). The mixture was irradiated under violet light for 12 h, yielding the product after column chromatography.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
EDC/HOBt Coupling DCM, rt, 12 h 70–85% High reliability, scalable Requires Boc deprotection step
Photoredox Acetone, hv, 12 h 65–75% Avoids carbodiimide reagents Lower yield, specialized equipment

Stereochemical Considerations

The cyclopropane ring in (2-phenylcyclopropyl)methylamine can exist as cis or trans isomers. NMR analysis (¹H and ¹³C) distinguishes these configurations:

  • Cis isomer : δH 1.2–1.4 ppm (m, 2H), δC 18–20 ppm (cyclopropane CH₂).
  • Trans isomer : δH 1.5–1.7 ppm (m, 2H), δC 22–24 ppm.

Chiral HPLC (Chiralpak IC column, hexane/iPrOH 90:10) resolves enantiomers, critical for pharmaceutical applications.

Scalability and Industrial Adaptations

Gram-scale synthesis (10 mmol) using EDC/HOBt in THF achieves 73% yield after recrystallization. Continuous flow photoredox systems improve throughput for the radical-based method, reducing reaction time to 3 h.

Chemical Reactions Analysis

N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide undergoes various chemical reactions:

Scientific Research Applications

N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Aryloxazole Derivatives (HCV Entry Inhibitors)

Compounds in this class feature aryloxazole moieties linked to the piperidine-4-carboxamide core. Examples include:

  • N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide (C₂₉H₃₉ClF₃N₄O₂):
    • Yield : 58–76%
    • Purity : >98% (HPLC)
    • Activity : Targets hepatitis C virus (HCV) entry by inhibiting viral fusion .
Parameter Target Compound Aryloxazole Analogs
Molecular Weight 258.36 g/mol 500–600 g/mol
Key Substituents Phenylcyclopropylmethyl Chloro/fluoro/methoxy aryloxazole
Biological Target Not reported HCV entry
Synthetic Yield Not reported 29–82%
Purity ≥95% >98%

Key Differences :

  • Aryloxazole analogs are bulkier, with halogenated aryl groups enhancing target affinity .
  • The target compound’s cyclopropyl group may improve metabolic stability compared to linear alkyl chains in analogs like 7p (29% yield) .

Dichlorobiphenyl Derivatives (Molecular Glue Compounds)

These analogs incorporate dichlorobiphenyl and methoxyacetyl groups:

  • 4-((3',5'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-1-(2-methoxyacetyl)-N-(oxetan-3-yl)piperidine-4-carboxamide (C₂₉H₂₉Cl₂N₃O₃):
    • Synthesis : Amide coupling using HATU/DIEA, yielding 91% purity .
    • Application : Explored as molecular glue degraders for protein-targeted therapies .
Parameter Target Compound Dichlorobiphenyl Analogs
Molecular Weight 258.36 g/mol ~500 g/mol
Key Substituents Phenylcyclopropylmethyl Dichlorobiphenyl, methoxyacetyl
Biological Target Not reported Protein degradation
Synthetic Method Not reported HATU/DIEA-mediated coupling

Key Differences :

  • The target compound’s cyclopropane may reduce steric hindrance compared to rigid biphenyl groups.

Indole-2-carboxamide Derivatives (Alphavirus Inhibitors)

These derivatives feature indole-2-carbonyl groups:

  • 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (C₃₁H₃₀ClN₅O₂):
    • Yield : 10–80%
    • Activity : Inhibits neurotropic alphavirus replication .
Parameter Target Compound Indole-2-carboxamide Analogs
Molecular Weight 258.36 g/mol ~500 g/mol
Key Substituents Phenylcyclopropylmethyl Indole-2-carbonyl, pyridinyl
Biological Target Not reported Alphavirus replication

Key Differences :

  • Indole-2-carboxamides leverage aromatic stacking and hydrogen bonding via pyridinyl groups, absent in the target compound .

Fluorinated Derivatives (SARS-CoV-2 Inhibitors)

Examples include:

  • (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide :
    • Activity : Proposed as a SARS-CoV-2 inhibitor .
  • N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide :
    • Property : Fluorine enhances electronegativity and bioavailability .
Parameter Target Compound Fluorinated Analogs
Key Substituents Phenylcyclopropylmethyl Fluorobenzyl, naphthyl
Electronic Effects Moderate High (due to F)
Biological Target Not reported SARS-CoV-2

Key Differences :

  • Fluorine in analogs improves membrane permeability and target binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2-Phenylcyclopropyl)methyl)piperidine-4-carboxamide, and how can purity be maximized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with piperidine-4-carboxamide derivatives. Key steps include cyclopropane ring formation via [2+1] cycloaddition and subsequent alkylation. For example, intermediate N-alkylation with (2-phenylcyclopropyl)methyl halides under basic conditions (e.g., K₂CO₃ in DMF) is critical . Purification via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) ensures >95% purity. Analytical validation using HPLC and mass spectrometry is recommended .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodology : Use a combination of ¹H/¹³C NMR to verify the cyclopropane proton coupling constants (J ≈ 4–6 Hz) and piperidine ring conformation. X-ray crystallography (e.g., COD entry 2230670 protocols) resolves absolute stereochemistry . IR spectroscopy confirms carboxamide C=O stretching (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula .

Q. What are the standard protocols for assessing in vitro stability (e.g., plasma, liver microsomes)?

  • Methodology : Incubate the compound in pooled human plasma or liver microsomes (37°C, pH 7.4). Quench reactions with acetonitrile at timed intervals (0, 15, 30, 60 min). Analyze degradation via LC-MS/MS. Half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated using nonlinear regression. Compare with control compounds (e.g., verapamil) .

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